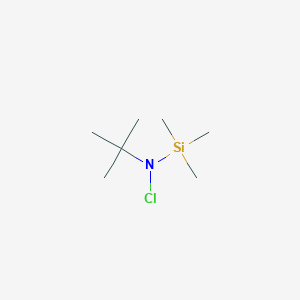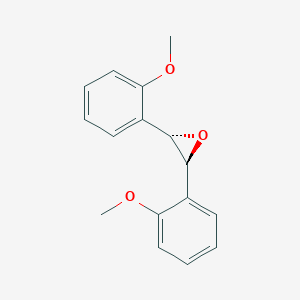![molecular formula C17H11NOS B14586984 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-53-2](/img/structure/B14586984.png)
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a thiopyrano and an indole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one typically involves the use of indole-2-carboxylic derivatives as starting materials. A novel Fe-catalyzed protocol has been developed for the controllable synthesis of this compound. The process involves intramolecular N–H/C–H coupling, where indole-2-carboxenamines are transformed into pyrido[2,3-b]indol-4-ones through a carbonyl 1,2-migration . The reaction conditions are mild, and the desired products are obtained in moderate to good yields with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Fe-catalyzed protocol mentioned above provides a scalable and efficient route that could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the thiopyrano moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to thiol derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent.
Industry: The compound’s unique properties make it suitable for applications in materials science and organic electronics.
Mécanisme D'action
The mechanism by which 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar indole-based structure and has been studied for its anti-tumor activity.
Indolo[3,2-b]quinoline: Another related compound with a fused ring system, known for its biological activities.
Uniqueness
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique thiopyrano moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole-based compounds and enhances its potential for diverse applications.
Propriétés
Numéro CAS |
61164-53-2 |
|---|---|
Formule moléculaire |
C17H11NOS |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-phenyl-5H-thiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C17H11NOS/c19-14-10-15(11-6-2-1-3-7-11)20-17-12-8-4-5-9-13(12)18-16(14)17/h1-10,18H |
Clé InChI |
INFZFEJFNBUWGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
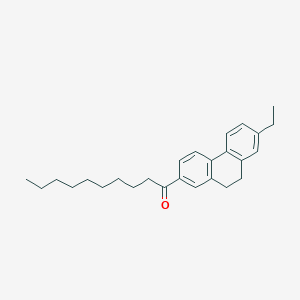
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
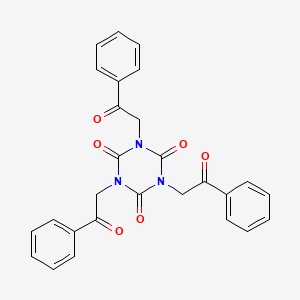

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
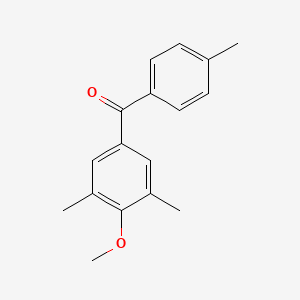
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
